2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
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Overview
Description
Scientific Research Applications
Regioselective Synthesis and Structural Analysis
Research demonstrates the regioselective synthesis of 5-aminopyrazoles, which involves reactions of amidrazones with activated nitriles. Such synthetic routes are crucial for creating pyrazole derivatives with specific structural features. The structure of the products obtained from these reactions is confirmed using various spectroscopic methods, including NMR and X-ray structural analysis, which are essential for differentiating between possible isomers and regioisomers. This type of research highlights the importance of precise synthetic strategies in obtaining desired pyrazole derivatives with potential applications in various fields, including medicinal chemistry and materials science (Aly et al., 2017).
Novel Coordination Complexes and Antioxidant Activity
Further research explores the synthesis and characterization of novel coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, as demonstrated by various assays. The study of such coordination complexes is essential for understanding their potential applications in biochemistry and pharmacology, particularly regarding their antioxidant properties, which are critical for combating oxidative stress-related diseases (Chkirate et al., 2019).
Pyrazole-Based Syntheses and Antimicrobial Activities
The synthesis and evaluation of new pyrazole and fused pyrazolopyrimidine derivatives highlight the antimicrobial potential of these compounds. Such research underscores the significance of pyrazole derivatives in developing new antimicrobial agents, which is crucial in the fight against resistant microbial strains. The synthesis of these derivatives and their subsequent biological evaluation provide valuable insights into the structure-activity relationships that govern their antimicrobial efficacy (Abunada et al., 2008).
Mechanism of Action
Target of Action
Similar compounds with imidazole and pyrazoline moieties have been reported to have a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds with similar structures have been shown to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to diverse biological and pharmacological activities .
Result of Action
Compounds with similar structures have been reported to have a range of effects at the molecular and cellular levels .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
2-bromo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c15-13-5-2-1-4-12(13)14(19)16-7-10-20-11-9-18-8-3-6-17-18/h1-6,8H,7,9-11H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSANLFJHQXRCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOCCN2C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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